molecular formula C16H16BrNO2S B4020903 2-[(2-bromobenzyl)thio]-N-(2-methoxyphenyl)acetamide

2-[(2-bromobenzyl)thio]-N-(2-methoxyphenyl)acetamide

Cat. No. B4020903
M. Wt: 366.3 g/mol
InChI Key: LBRGSQRSZZZZEF-UHFFFAOYSA-N
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Description

The compound “2-[(2-bromobenzyl)thio]-N-(2-methoxyphenyl)acetamide” falls into a category of organic compounds known for having both thioether (R-S-R') and acetamide (CH3CONH2) functionalities. This class of compounds is significant in pharmaceutical chemistry due to their diverse biological activities and their utility as building blocks in organic synthesis.

Synthesis Analysis

The synthesis of similar compounds often involves nucleophilic substitution reactions where a thiolate attacks a bromobenzyl halide, followed by acylation to introduce the acetamide moiety. For example, the synthesis of related benzyl N-acetylcarbamate compounds has been demonstrated through reactions with alkyl halides and sulfonates, yielding substituted products in good yields (Sakai et al., 2022).

Molecular Structure Analysis

Molecular structure analysis often utilizes techniques such as X-ray crystallography to determine configuration and conformation. Compounds with similar functional groups have been found to exhibit specific orientations based on intramolecular forces and steric hindrance. For example, Schiff bases related to the target compound structure have been characterized by X-ray crystallography to reveal their molecular configurations (Zhu & Qiu, 2011).

properties

IUPAC Name

2-[(2-bromophenyl)methylsulfanyl]-N-(2-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO2S/c1-20-15-9-5-4-8-14(15)18-16(19)11-21-10-12-6-2-3-7-13(12)17/h2-9H,10-11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBRGSQRSZZZZEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CSCC2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-bromophenyl)methylsulfanyl]-N-(2-methoxyphenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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